Petasol

描述

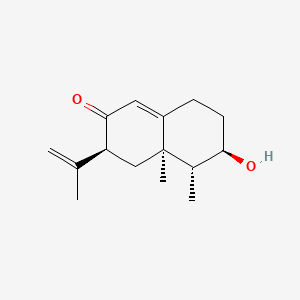

Structure

3D Structure

属性

IUPAC Name |

(3S,4aR,5R,6R)-6-hydroxy-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)12-8-15(4)10(3)13(16)6-5-11(15)7-14(12)17/h7,10,12-13,16H,1,5-6,8H2,2-4H3/t10-,12-,13+,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFPOVBARCSOLH-MUYACECFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CCC2=CC(=O)[C@@H](C[C@]12C)C(=C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70982783 | |

| Record name | 6-Hydroxy-4a,5-dimethyl-3-(prop-1-en-2-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64236-38-0 | |

| Record name | Petasol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064236380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-4a,5-dimethyl-3-(prop-1-en-2-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PETASOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6AF873M8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Petasol and its Esters: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petasol, a naturally occurring eremophilane-type sesquiterpenoid alcohol, and its esters, predominantly petasin (B38403) and isopetasin (B1239024), are compounds of significant interest in the pharmaceutical and scientific communities. These molecules, primarily sourced from plants of the Petasites genus, have demonstrated a range of biological activities, including anti-inflammatory, anti-allergenic, and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of this compound and its derivatives, detailed methodologies for their extraction and purification, and an exploration of their mechanisms of action, with a focus on relevant signaling pathways. All quantitative data are presented in tabular format for clarity and comparative analysis.

Natural Sources of this compound and its Esters

This compound and its esters are predominantly found in perennial plants belonging to the genus Petasites, commonly known as butterbur. The primary species utilized for the extraction of these compounds is Petasites hybridus (L.) G.Gaertn., B.Mey. & Scherb. Other species, such as Petasites japonicus, also contain these compounds. The concentration of petasins can vary depending on the plant part, geographical location, and harvest time. Notably, the rhizomes and leaves are the most common parts used for extraction. A critical consideration in sourcing from Petasites species is the natural co-occurrence of toxic pyrrolizidine (B1209537) alkaloids (PAs), which must be removed during processing to ensure the safety of the final extract.

Quantitative Analysis of Petasin Content

The concentration of petasin and its isomers is a key quality parameter for extracts from Petasites species. The following tables summarize findings on petasin content in raw plant material and processed extracts.

Table 1: Petasin Content in Petasites hybridus Raw Material

| Plant Part | Mean Petasin Content (mg/g dry weight) | Reference |

| Rhizomes | 7.4 - 15.3 | [1] |

| Leaves | 3.3 - 11.4 | [1] |

Table 2: Composition of Petasins in a Petasites hybridus Rhizome Extract

| Compound | Concentration (% of total extract) |

| Neopetasin | Variable |

| Petasin | Variable |

| Isopetasin | Variable |

| Total Petasins | ~3.5% |

Note: The relative proportions of petasin, neopetasin, and isopetasin can vary based on storage and processing conditions, with a tendency for petasin to isomerize to the more thermodynamically stable isopetasin.[2]

Table 3: Petasin Content in a Commercial Standardized Petasites hybridus Root Extract

| Parameter | Value | Reference |

| Minimum Petasin Content | 15% | [3][4] |

| Total Extract Yield (from dry butterbur) | 3.5 - 4.5% | [5] |

| Petasin content in final oil | 60 - 75% | [5] |

Extraction and Purification of this compound Esters

The extraction of this compound esters from Petasites plant material is a multi-step process focused on isolating the lipophilic sesquiterpenes while eliminating the hydrophilic and toxic pyrrolizidine alkaloids.

General Extraction Workflow

The following diagram illustrates a general workflow for the extraction and purification of petasin from Petasites hybridus.

Caption: General workflow for petasin extraction.

Detailed Experimental Protocols

This protocol is based on a method for producing a standardized extract with a minimum of 15% petasins.[3][4]

-

Plant Material Preparation: Subterranean portions of Petasites hybridus are collected, dried, and powdered.

-

Maceration: The powdered plant material is macerated in ethanol to extract a broad range of compounds.

-

Liquid-Liquid Extraction: The resulting ethanolic extract is then subjected to a liquid-liquid extraction with a more selective, non-polar solvent (e.g., hexane (B92381) or petroleum ether) to isolate the lipophilic petasins.

-

Pyrrolizidine Alkaloid Removal: The crude lipophilic extract undergoes a final treatment in an aqueous medium at a pH of ≤ 4. This step is crucial for the complete removal of toxic pyrrolizidine alkaloids, which are hydrolyzed and partitioned into the aqueous phase.

-

Solvent Removal: The organic solvent is evaporated under reduced pressure to yield the final petasin-rich extract.

-

Analysis: The final extract is analyzed by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the petasin content and confirm the absence of pyrrolizidine alkaloids.

Supercritical CO₂ extraction is a green chemistry alternative for obtaining a high yield of lipophilic compounds like petasins.[2]

-

Plant Material Preparation: Dried and powdered leaves or rhizomes of Petasites hybridus are used.

-

Extraction: The powdered material is placed in an extraction vessel, and supercritical CO₂ is passed through it. The temperature and pressure are optimized to selectively extract the lipophilic sesquiterpenes.

-

Separation: The pressure and/or temperature is then reduced, causing the CO₂ to return to a gaseous state and the extracted compounds (including petasins) to precipitate.

-

Purification: Further purification steps, similar to the aqueous acid wash described in Protocol 1, are necessary to remove any co-extracted pyrrolizidine alkaloids.

Biological Activity and Signaling Pathways

Petasin and its related compounds have been shown to exert their biological effects through various mechanisms, including the modulation of inflammatory pathways. One of the key signaling pathways implicated in the action of petasin is the Nuclear Factor-kappa B (NF-κB) pathway.

Anti-inflammatory and Pro-apoptotic Effects

Studies have shown that extracts of Petasites hybridus containing petasins can act as pro-oxidants in cancer cells, leading to apoptosis.[4] This effect is associated with an elevation of NF-κB levels. In the context of inflammation, petasin has been observed to inhibit the release of inflammatory mediators.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and immune responses. The canonical NF-κB pathway is a primary target for anti-inflammatory drug development.

The following diagram illustrates the canonical NF-κB signaling pathway and a hypothesized point of intervention for petasin.

Caption: Canonical NF-κB signaling pathway and potential inhibition by petasin.

In this pathway, pro-inflammatory signals activate the IKK complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that petasin may exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm.

Conclusion

This compound and its esters, particularly petasin, are valuable natural products with significant therapeutic potential. Their primary source, Petasites species, requires careful processing to remove toxic alkaloids. The extraction methodologies outlined provide a framework for obtaining purified, high-potency extracts. The biological activity of these compounds, especially their interaction with the NF-κB signaling pathway, presents a compelling area for further research and drug development. The data and protocols compiled in this guide offer a comprehensive resource for scientists and researchers working with these promising phytochemicals.

References

- 1. Quantitative analysis of petasin and pyrrolizidine alkaloids in leaves and rhizomes of in situ grown Petasites hybridus plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wild Harvesting vs. Cultivation: Total Petasin Content in Petasites hybridus Rhizome Extracts Determines Spasmolytic Effects [mdpi.com]

- 3. imrpress.com [imrpress.com]

- 4. storage.imrpress.com [storage.imrpress.com]

- 5. CH660966A5 - Process for obtaining a petasites extract with high therapeutic activity from Petasites hybridus, with a content of from 60 to 75% petasin - Google Patents [patents.google.com]

Chemical structure and properties of Petasol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petasol, a naturally occurring sesquiterpenoid, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation and analysis are presented, alongside a comprehensive summary of its spectroscopic data. Furthermore, this document elucidates the current understanding of this compound's mechanisms of action, including its roles as a phytotoxin, mycotoxin, and an inhibitor of HIV-1 Tat-mediated transcription, supported by signaling pathway diagrams.

Chemical Structure and Identification

This compound is a sesquiterpenoid belonging to the eremophilane (B1244597) class. Its chemical structure is characterized by a decahydronaphthalene (B1670005) ring system with specific stereochemistry.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value | Citation |

| IUPAC Name | (3S,4aR,5R,6R)-6-hydroxy-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | [1] |

| Molecular Formula | C₁₅H₂₂O₂ | [1] |

| Molecular Weight | 234.33 g/mol | [1] |

| CAS Number | 64236-38-0 | [1] |

| SMILES | C[C@H]1--INVALID-LINK--C(=C)C">C@@HO | [1] |

| InChI | InChI=1S/C15H22O2/c1-9(2)12-8-15(4)10(3)13(16)6-5-11(15)7-14(12)17/h7,10,12-13,16H,1,5-6,8H2,2-4H3/t10-,12-,13+,15+/m0/s1 | [1] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes | Citation |

| Melting Point | Not available | - | |

| Boiling Point | 364.05 °C (estimated) | At 760 mmHg | |

| Solubility | Soluble in DMSO, methanol, acetone, chloroform. | Qualitative data. | [1] |

| logP (o/w) | 2.394 (estimated) | - | |

| Appearance | Not available | - |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound. Below is a summary of available spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

Table 3: ¹H and ¹³C NMR Spectral Data of this compound (Solvent: CDCl₃)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

| 1 | - | - |

| 2 | - | - |

| 3 | - | - |

| 4 | - | - |

| 4a | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| 8a | - | - |

| 9 | - | - |

| 10 | - | - |

| 11 | - | - |

| 12 | - | - |

| 13 | - | - |

| 14 | - | - |

| 15 | - | - |

Note: Specific, experimentally verified ¹H and ¹³C NMR chemical shift assignments for this compound are not consistently reported in the readily available literature. The table is provided as a template for data population once reliable experimental data is obtained.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Table 4: Infrared (IR) Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 | O-H stretch (alcohol) |

| ~2950 | C-H stretch (alkane) |

| ~1680 | C=O stretch (α,β-unsaturated ketone) |

| ~1620 | C=C stretch (alkene) |

Note: The IR data presented are characteristic absorptions expected for the functional groups present in this compound and may vary slightly based on the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 5: Mass Spectrometry Data of this compound

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Electrospray Ionization (ESI) | 235.1693 | Not available |

Biological and Pharmacological Properties

This compound exhibits a range of biological activities, including phytotoxic, mycotoxic, and antiviral properties.

Phytotoxic and Mycotoxic Activity

This compound is recognized as a phytotoxin and a mycotoxin, contributing to the pathogenic effects of certain fungi on plants and potentially posing a risk to animals and humans if ingested.[2][3] The cellular effects of mycotoxins are diverse and can include inhibition of protein synthesis, disruption of cell membranes, and induction of oxidative stress, often leading to apoptosis.[4][5][6][7][8]

The precise molecular targets and signaling pathways affected by this compound in its capacity as a phytotoxin and mycotoxin are still under investigation.

Inhibition of HIV-1 Tat-Mediated Transcription

This compound has been identified as an inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) Tat (Trans-Activator of Transcription) protein.[9][10] The Tat protein is essential for viral replication as it binds to the Trans-Activation Response (TAR) element in the nascent viral RNA, promoting transcriptional elongation.[11] Inhibition of the Tat-TAR interaction is a key strategy for developing anti-HIV therapies.[12] this compound's inhibitory mechanism likely involves interference with the Tat-TAR complex formation or the subsequent recruitment of cellular factors necessary for transcription.[13][14][15]

Diagram of HIV-1 Tat-Mediated Transcription and Potential Inhibition by this compound

References

- 1. This compound | C15H22O2 | CID 5275907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of different mycotoxins on humans, cell genome and their involvement in cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Toxicity and apoptosis induced by the mycotoxins nivalenol, deoxynivalenol and fumonisin B1 in a human erythroleukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of HIV-1 Tat-Mediated Transcription by a Coumarin Derivative, BPRHIV001, through the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of HIV-1 virus replication using small soluble Tat peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hmdb.ca [hmdb.ca]

- 12. Liquid-liquid chromatography isolation of Petasites hybridus sesquiterpenes and their LC-HR-MS/MS and NMR characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Tat inhibition by didehydro-Cortistatin A promotes heterochromatin formation at the HIV-1 long terminal repeat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tat-Based Therapies as an Adjuvant for an HIV-1 Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]

Petasol: An In-Depth Technical Guide to its Biological Activity and Associated Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petasol, an eremophilane-type sesquiterpenoid, is a natural compound that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a particular focus on its anti-inflammatory, antitumor, and neuroprotective effects. The document delves into the molecular mechanisms and signaling pathways that are potentially modulated by this compound and its structural analogs. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a compilation of available quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

Biological Activities of this compound and its Analogs

The eremophilane (B1244597) family of sesquiterpenoids, to which this compound belongs, exhibits a range of biological activities. While research specifically on this compound is still emerging, studies on closely related compounds and extracts containing petasins provide significant insights into its potential therapeutic applications.

Anti-Inflammatory and Immunomodulatory Effects

Eremophilane sesquiterpenoids have demonstrated notable anti-inflammatory properties. The proposed mechanisms often involve the modulation of key inflammatory pathways. Bicyclic eremophilane-type petasite sesquiterpenes have been shown to inhibit the maturation and activation of dendritic cells (DCs), a critical process in the initiation of immune responses. This inhibitory effect is potentiated by agonists of the peroxisome proliferator-activated receptor γ (PPARγ)[1][2]. Activation of PPARγ is known to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation[1].

One of the key indicators of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). A study on Boeremialane D, another eremophilane-type sesquiterpene, demonstrated potent inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages[3].

Antitumor Activity

The anticancer potential of eremophilane sesquiterpenoids is an active area of investigation. A standardized extract of Petasites hybridus, containing petasins, has been shown to induce apoptosis in a human breast cancer cell line (MDA-MB-231)[4][5]. Interestingly, this effect was associated with an increase in NF-κB levels, suggesting a pro-oxidant mechanism leading to cancer cell-specific apoptosis[4][5].

Furthermore, derivatives of this compound have exhibited selective cytotoxic effects on various cancer cell lines. For instance, Copteremophilane H, a derivative of this compound, has been reported to selectively inhibit the A549 human non-small cell lung cancer cell line[6].

Neuroprotective Effects

The neuroprotective potential of compounds from Petasites species has also been explored. Kaempferol (B1673270), a compound found in Petasites japonicus, has demonstrated neuroprotective effects against glutamate-induced oxidative stress in HT22 cells, a model for neuronal cell death. This protection was associated with the regulation of apoptosis-related proteins and the mitogen-activated protein kinase (MAPK) signaling pathway[7]. While this is not a direct study of this compound, it suggests that compounds from this genus may have an impact on neuronal signaling pathways relevant to neurodegeneration.

Quantitative Data on the Biological Activity of this compound Analogs

Quantitative data on the biological activity of pure this compound is limited in the currently available literature. However, studies on its close structural analogs provide valuable insights into the potential potency of this class of compounds. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and other quantitative measures for various eremophilane-type sesquiterpenoids.

| Compound/Extract | Biological Activity | Cell Line/System | IC50 / Quantitative Data | Reference(s) |

| Copteremophilane H | Cytotoxicity | A549 (Human Lung Carcinoma) | 3.23 μM | [6] |

| Boeremialane D | Nitric Oxide Production Inhibition | LPS-stimulated RAW264.7 Macrophages | 8.62 μM | [3] |

| Septoreremophilane F (6) | Nitric Oxide Production Inhibition | LPS-induced BV-2 Microglial Cells | 12.0 ± 0.32 μM | [3] |

| Petasites hybridus L. Root Extract | Cytotoxicity | MDA-MB-231 (Human Breast Cancer) | 520.8 µg/mL (IC50) | [4][5] |

| Petasites hybridus L. Root Extract | Cytotoxicity | MCF-10A (Non-cancerous Breast Epithelial) | > 781.2 µg/mL | [4][5] |

Signaling Pathways

Based on studies of this compound analogs and related compounds, two key signaling pathways are implicated in mediating its biological effects: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

Eremophilane-type sesquiterpenes may modulate this pathway at several levels. The potentiation of PPARγ activity by these compounds suggests an indirect inhibitory effect on NF-κB, as PPARγ can antagonize NF-κB signaling[1]. However, in the context of cancer, a Petasites hybridus extract containing petasins was shown to increase NF-κB levels in breast cancer cells, which was linked to a pro-oxidant effect and subsequent apoptosis[4][5]. This highlights a context-dependent role of NF-κB in the action of these compounds.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. The three main branches of the MAPK pathway are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.

Evidence suggests that compounds from Petasites species can modulate MAPK signaling. For instance, kaempferol from P. japonicus was shown to regulate the MAPK pathway in a neuroprotection model[7]. The activation or inhibition of specific MAPK branches can have different cellular outcomes. For example, sustained activation of JNK and p38 is often associated with apoptosis, while the ERK pathway is typically linked to cell survival and proliferation[8][9]. The precise effects of this compound on the phosphorylation status of ERK, JNK, and p38 require further investigation to fully elucidate its mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[1][5][10][11][12].

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a positive control for cytotoxicity if applicable.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

- 1. Bicyclic eremophilane-type petasite sesquiterpenes potentiate peroxisome proliferator–activated receptor γ activator–mediated inhibition of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bicyclic eremophilane-type petasite sesquiterpenes potentiate peroxisome proliferator-activated receptor γ activator-mediated inhibition of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eremophilane Sesquiterpenoids with Antibacterial and Anti-inflammatory Activities from the Endophytic Fungus Septoria rudbeckiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. imrpress.com [imrpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant compounds of Petasites japonicus and their preventive effects in chronic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Standardized Extract of Petasites hybridus L., Containing the Active Ingredients Petasins, Acts as a Pro-Oxidant and Triggers Apoptosis through Elevating of NF-κB in a Highly Invasive Human Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Petasins in the treatment of allergic diseases: results of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effects of the petasin phyto drug Ze339 are mediated by inhibition of the STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential of PectaSol® (Modified Citrus Pectin)

Disclaimer: The following technical guide focuses on PectaSol®, a specific brand of Modified Citrus Pectin (B1162225) (MCP), as the initial search for "Petasol" yielded ambiguous results with significantly more scientific data available for PectaSol®. It is presumed that the user's interest lies in this extensively researched compound.

Introduction

PectaSol® is a proprietary form of Modified Citrus Pectin (MCP), derived from the pith of citrus fruit peels. Unlike natural pectin, MCP is enzymatically modified to have a lower molecular weight and a specific structure, which allows for its absorption into the bloodstream and subsequent systemic activity.[1] This guide synthesizes the current scientific understanding of PectaSol®'s therapeutic potential, focusing on its mechanisms of action, preclinical and clinical evidence, and the experimental methodologies used in its evaluation. The primary audience for this document is researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Galectin-3 Inhibition

The most well-documented mechanism of action for PectaSol® is its ability to bind to and inhibit galectin-3 (Gal-3). Gal-3 is a beta-galactoside-binding lectin implicated in a wide array of pathological processes, including cancer progression, inflammation, and fibrosis.[1][2] By acting as a competitive inhibitor of Gal-3, PectaSol® can modulate various downstream signaling pathways.[2]

Therapeutic Applications and Efficacy

Oncology

PectaSol® has been investigated as a potential adjunct in cancer therapy, primarily for its anti-metastatic and pro-apoptotic properties.[3][4][5]

Preclinical Data Summary

| Cell Line | Cancer Type | Treatment | Effect | IC50 Value | Citation |

| LNCaP | Human Prostate Cancer | 1.0% PectaSol-C® | 52.2% +/- 1.8% cytotoxicity (4-day treatment) | Not specified | [6] |

| PC3 | Human Prostate Cancer | 1.0% PectaSol-C® | 48.2% +/- 2.9% cytotoxicity (4-day treatment) | Not specified | [6] |

| CASP2.1 | Murine Prostate Cancer | 1.0% PectaSol-C® | 23.0% +/- 2.6% cytotoxicity (4-day treatment) | Not specified | [6] |

| CASP1.1 | Murine Prostate Cancer | 1.0% PectaSol-C® | 49.0% +/- 1.3% cytotoxicity (4-day treatment) | Not specified | [6] |

| BPH-1 | Benign Prostate Hyperplasia | 1.0% PectaSol-C® | 26.8% +/- 2.6% cytotoxicity (4-day treatment) | Not specified | [6] |

| LNCaP | Human Prostate Cancer | PectaSol® + Doxorubicin | 1.5-fold reduction in DOX IC50 | Not specified | [3] |

| DU-145 | Human Prostate Cancer | PectaSol® + Doxorubicin | Synergistic reduction in viability and proliferation | Not specified | [3] |

| TIB-223 | Bone Cancer | Supplement 10.0 (containing plant/algae extracts) | Cytotoxic activity | 126 µg/mL | [7] |

| Caco2 | Colorectal Cancer | Supplement 10.0 (containing plant/algae extracts) | Cytotoxic activity | 158 µg/mL | [7] |

Clinical Data Summary

| Study Type | Cancer Type | Treatment Regimen | Key Findings | Citation |

| Phase II Clinical Trial (NCT01681823) | Biochemically Relapsed Prostate Cancer | 4.8g PectaSol-C® three times daily for 6 months | 59% of patients had stabilization/decrease of PSA; 70% had an improvement in PSADT. | [2] |

| Pilot Clinical Trial | Advanced Solid Tumors | 15g MCP daily for 8 weeks | 22.5% showed stable disease after two cycles; 12.3% had stable disease for >24 weeks. | [8] |

Signaling Pathways in Oncology

PectaSol®'s anti-cancer effects are mediated through the inhibition of Gal-3, which in turn affects multiple downstream pathways. For instance, it has been shown to inhibit MAP kinase activation and increase the expression of the pro-apoptotic protein Bim.[6]

Anti-Inflammatory and Immune Modulation

PectaSol® demonstrates significant anti-inflammatory and immunomodulatory effects, again largely attributed to its inhibition of Gal-3.[1][9] Gal-3 is a known pro-inflammatory mediator.[1]

Preclinical Data Summary

| Model | Stimulant | Treatment | Effect on Inflammatory Markers | Citation |

| RAW264.7 Macrophages | LPS | MCP & Honokiol Combination | Synergistic inhibition of TNF-α production | [9] |

| RAW264.7 Macrophages | LPS | MCP & Honokiol Combination | Significant inhibition of NF-κB activity | [9] |

| Human Cardiac Fibroblasts | - | MCP | Abrogates Gal-3 induced IL-1β, IL-6, and MCP-1 production | [1] |

| Vascular Smooth Muscle Cells | - | MCP | Reverses Gal-3 enhanced production of pro-fibrotic and pro-inflammatory markers | [1] |

Signaling Pathway in Inflammation

By inhibiting Gal-3, PectaSol® can suppress the activation of the NF-κB pathway, a central regulator of inflammation.[9]

Fibrosis

Gal-3 plays a crucial role in fibrosis by transforming quiescent fibroblasts into matrix-producing myofibroblasts.[1] PectaSol® has shown potential in mitigating fibrosis in various organs.[1][5]

Preclinical Evidence

-

Cardiac Fibrosis: In a model of short-term aortic stenosis, MCP prevented an increase in cardiac Gal-3 and normalized histological and molecular alterations.[1]

-

Liver Fibrosis: MCP has been shown to alleviate liver fibrosis and aid in hepatic regeneration, potentially through an antioxidant effect.[1]

-

Kidney Fibrosis: Inhibition of Gal-3 by PectaSol® may help reduce fibrosis in the kidneys.[5]

Heavy Metal Chelation

PectaSol® has been shown to bind to and promote the excretion of heavy metals without depleting essential minerals.

Clinical Evidence

-

In a clinical study, oral administration of MCP led to a significant increase in the urinary excretion of lead, mercury, cadmium, and arsenic, with no significant changes in essential minerals.[10]

-

A hospital study in China demonstrated that MCP was effective in treating children with lead toxicity.[10]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of PectaSol® on cancer cell lines.

-

Methodology:

-

Cell Seeding: Prostate cancer cells (e.g., LNCaP, PC3) and control cells (e.g., BPH-1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of PectaSol® (e.g., 1.0%) for a specified duration (e.g., 4 days).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cytotoxicity is calculated relative to untreated control cells.[6]

-

Western Blotting for Protein Expression

-

Objective: To analyze the effect of PectaSol® on the expression of specific proteins (e.g., MAP kinase, Bim, Caspase-3).

-

Methodology:

-

Cell Lysis: Treated and untreated cells are harvested and lysed to extract total proteins.

-

Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[6]

-

Pharmacokinetics and Bioavailability

The modification of natural pectin to produce MCP is crucial for its therapeutic potential, as it allows for absorption from the gastrointestinal tract into the bloodstream.[1] While detailed pharmacokinetic data for PectaSol® is proprietary, the systemic effects observed in numerous studies confirm its bioavailability.

A study on a sesquiterpene derivative named this compound (distinct from PectaSol®) demonstrated efficient and rapid transport across epithelial barriers in vitro, suggesting favorable properties for systemic delivery.[4][11] Although this is a different compound, it highlights the importance of assessing epithelial permeability for orally administered therapeutic agents.

Conclusion

PectaSol® Modified Citrus Pectin demonstrates significant therapeutic potential across a range of applications, including oncology, inflammation, fibrosis, and heavy metal chelation. Its primary mechanism of action, the inhibition of galectin-3, provides a strong scientific basis for its pleiotropic effects. The available preclinical and clinical data are promising, though further large-scale, randomized controlled trials are necessary to fully elucidate its efficacy and establish its role in clinical practice. The detailed experimental protocols provided herein offer a framework for future research into this promising natural compound.

References

- 1. Pleiotropic Effects of Modified Citrus Pectin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pectin: A Bioactive Food Polysaccharide with Cancer Preventive Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Exhibits Rapid and Efficient Epithelial Transport in Epithelial Barrier Models | bioRxiv [biorxiv.org]

- 5. greenstarlabs.net [greenstarlabs.net]

- 6. PectaSol-C modified citrus pectin induces apoptosis and inhibition of proliferation in human and mouse androgen-dependent and- independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synergistic Antioxidant and Anti-Inflammatory Effects between Modified Citrus Pectin and Honokiol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. researchgate.net [researchgate.net]

Petasol: An In-Depth Technical Guide to a Promising Sesquiterpenoid Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petasol, a naturally occurring sesquiterpenoid alcohol, and its ester derivatives, collectively known as petasins, have garnered significant attention within the scientific community for their potent biological activities. Primarily isolated from plants of the Petasites genus, these compounds have demonstrated promising anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound and its derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols utilized for their evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Petasin (B38403), an ester of this compound and angelic acid, is a key bioactive sesquiterpenoid found in Petasites species.[1] Its derivatives, including isopetasin, neopetasin, and S-petasin (B192085), contribute to the therapeutic effects of extracts from these plants.[2] This guide will delve into the specific activities and underlying molecular pathways of these compounds.

Anticancer Activity

This compound derivatives have exhibited significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the mitochondrial pathway.

Quantitative Data for Anticancer Activity

The following table summarizes the available quantitative data on the cytotoxic effects of petasin and its derivatives against various cancer cell lines.

| Compound | Cell Line | Assay | IC50 / Effect | Incubation Time | Reference |

| Petasin | CMeC1 | Cell Viability | ~10 µg/mL | 72 hours | [1] |

| Neopetasin | CMeC1 | Cell Viability | >100 µg/mL | 72 hours | [1] |

| S-Petasin | CMeC1 | Cell Viability | ~20 µg/mL | 72 hours | [1] |

| S-Neopetasin | CMeC1 | Cell Viability | >100 µg/mL | 72 hours | [1] |

| S-Petasin | DU145 (Prostate) | Apoptosis Induction | Dose-dependent increase | Not Specified | [2][3] |

| Iso-S-Petasin | DU145 (Prostate) | Apoptosis Induction | Dose-dependent increase | Not Specified | [2][3] |

| S-Petasin | PC3 (Prostate) | Apoptosis Induction | Dose-dependent increase | Not Specified | [2][3] |

| Iso-S-Petasin | PC3 (Prostate) | Apoptosis Induction | Dose-dependent increase | Not Specified | [2][3] |

| S-Petasin | LNCaP (Prostate) | Apoptosis Induction | Dose-dependent increase | Not Specified | [2][3] |

| Iso-S-Petasin | LNCaP (Prostate) | Apoptosis Induction | Dose-dependent increase | Not Specified | [2][3] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare various concentrations of this compound or its derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways in Anticancer Activity

This compound derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis.

Apoptosis Induction Pathway:

Studies on S-petasin and iso-S-petasin have shown that they induce apoptosis in prostate cancer cells through the mitochondrial pathway.[2][3] This involves a reduction in the protein levels of pro-caspases 3, 8, and 9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[2][3] Furthermore, these compounds increase mitochondrial membrane permeability and promote the release of cytochrome c from the mitochondria into the cytosol.[3] This is achieved by altering the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[3]

Anti-inflammatory Activity

This compound and its derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of leukotriene and nitric oxide synthesis.

Quantitative Data for Anti-inflammatory Activity

| Compound/Extract | Model | Effect | Concentration/Dose | Reference |

| Petasites hybridus extract (Ze339) | Allergic rhinitis patients | Reduction of histamine (B1213489) levels | Two tablets (8 mg petasins each), three times a day for 5 days | [4] |

| Petasites hybridus extract (Ze339) | Allergic rhinitis patients | Reduction of Leukotriene B4 levels | Two tablets (8 mg petasins each), three times a day for 5 days | [4] |

| Petasites hybridus extract (Ze339) | Allergic rhinitis patients | Reduction of cysteinyl-leukotriene levels | Two tablets (8 mg petasins each), three times a day for 5 days | [4] |

| Petasin | Human eosinophils and neutrophils | Inhibition of cysteinyl-leukotriene and LTB4 synthesis | Not specified | [5] |

Experimental Protocols

Leukotriene B4 (LTB4) Synthesis Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on LTB4 synthesis in human leukocytes.

-

Leukocyte Isolation: Isolate human polymorphonuclear leukocytes (PMNs) from fresh human blood using standard density gradient centrifugation methods.

-

Cell Stimulation: Pre-incubate the isolated PMNs with various concentrations of this compound or its derivatives for a specified time (e.g., 15 minutes) at 37°C.

-

Induction of LTB4 Synthesis: Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the production of LTB4.

-

Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., methanol) and an internal standard.

-

Extraction: Extract the lipid mediators from the cell suspension using a solid-phase extraction column.

-

Quantification: Analyze the extracted samples using high-performance liquid chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA) to quantify the amount of LTB4 produced.

-

Data Analysis: Calculate the percentage of inhibition of LTB4 synthesis for each concentration of the test compound compared to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Production Inhibition Assay

This protocol outlines a general method for evaluating the effect of this compound on nitric oxide production in macrophage cell lines.

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate until confluent.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of nitric oxide.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Nitrite (B80452) Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated control and determine the IC50 value.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of this compound are mediated through the modulation of key inflammatory signaling pathways, including the NF-κB and PI3K/Akt pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. This compound has been suggested to inhibit the activation of NF-κB. This inhibition can occur at various points in the pathway, such as preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

References

- 1. Petasin potently inhibits mitochondrial complex I–based metabolism that supports tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic effect of s-petasin and iso-s-petasin on the proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic effect of s-petasin and iso-s-petasin on the proliferation of human prostate cancer cells. | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

In-Vitro Anticancer and Anti-Inflammatory Potential of Petasol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preliminary in-vitro studies of Petasol and its derivatives, primarily focusing on its anticancer and anti-inflammatory properties. The information presented herein is a synthesis of findings from multiple studies, providing a comprehensive overview of the current understanding of this compound's mechanism of action at the cellular level. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Anticancer Activity of S-Petasin, a this compound Derivative

Recent in-vitro research has highlighted the potential of S-petasin, a sesquiterpene derivative of this compound, as an anticancer agent. Studies have primarily focused on its effects on melanoma and breast cancer cell lines, revealing its ability to induce apoptosis and inhibit cell migration.

Cytotoxicity and Apoptosis Induction

S-petasin has demonstrated significant anti-proliferative effects on melanoma cell lines B16F10 and A375, as well as the highly invasive human breast cancer cell line MDA-MB-231.[1][2] The cytotoxic effects are dose-dependent, leading to a reduction in cell viability.

Table 1: Cytotoxicity of S-Petasin on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time |

| B16F10 | Melanoma | Data not available | 48h |

| A375 | Melanoma | Data not available | 48h |

| MDA-MB-231 | Breast Cancer | Data not available | 72h |

Note: Specific IC50 values were not explicitly stated in the reviewed abstracts. Further analysis of the full-text articles is required to populate this data.

The primary mechanism underlying the cytotoxic activity of S-petasin is the induction of apoptosis, or programmed cell death. Flow cytometry analysis has confirmed an increase in the apoptotic cell population in treated cancer cells.[1][2]

Table 2: Effect of S-Petasin on Apoptosis in Cancer Cell Lines

| Cell Line | Treatment | Percentage of Apoptotic Cells |

| B16F10 | S-petasin | Significant increase |

| A375 | S-petasin | Significant increase |

| MDA-MB-231 | Petasites hybridus L. root extract (containing petasins) | Cancer-specific increase |

Note: Quantitative data on the percentage of apoptotic cells requires access to the full-text research articles.

Inhibition of Cell Migration

In addition to inducing apoptosis, S-petasin has been shown to inhibit the migration and invasion of melanoma cells, which are crucial processes in cancer metastasis.[1]

Table 3: Effect of S-Petasin on Melanoma Cell Migration

| Cell Line | Assay | Effect of S-Petasin |

| B16F10 | Wound healing assay, Transwell cell migration and invasion assay | Suppression of migration and invasion |

| A375 | Wound healing assay, Transwell cell migration and invasion assay | Suppression of migration and invasion |

Signaling Pathways Involved in Anticancer Activity

The anticancer effects of S-petasin are mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

In melanoma cells (B16F10 and A375), S-petasin activates the p53 signaling pathway.[1] This tumor suppressor pathway plays a critical role in orchestrating the cellular response to stress, including DNA damage, by inducing cell cycle arrest or apoptosis. The activation of p53 by S-petasin leads to downstream regulation of several key proteins involved in apoptosis and cell cycle control.

Caption: S-Petasin activates the p53 signaling pathway in melanoma cells.

In the context of breast cancer (MDA-MB-231 cells), a standardized extract of Petasites hybridus L., containing petasins, was found to induce apoptosis by elevating levels of Nuclear Factor kappa-B (NF-κB).[2] This suggests a pro-apoptotic role of NF-κB in response to petasin-induced oxidative stress in these cancer cells.

Caption: Petasins induce apoptosis in breast cancer cells via NF-κB activation.

Anti-inflammatory Activity of this compound

Preliminary in-vitro studies also suggest that this compound and its derivatives possess anti-inflammatory properties. These effects are primarily attributed to the inhibition of key inflammatory mediators.

Inhibition of Nitric Oxide and Pro-inflammatory Cytokines

In lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), which are a standard model for in-vitro inflammation studies, various natural compounds have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4][5] While specific quantitative data for this compound in this model is not yet available in the reviewed literature, the established methodology provides a framework for its evaluation.

Table 4: Potential Anti-inflammatory Effects of this compound (Hypothetical Framework)

| Cell Line | Stimulant | Mediator | Effect of this compound |

| RAW 264.7 | LPS | Nitric Oxide (NO) | Expected Inhibition |

| RAW 264.7 | LPS | TNF-α | Expected Inhibition |

| RAW 264.7 | LPS | IL-6 | Expected Inhibition |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in the in-vitro studies of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., B16F10, A375, or MDA-MB-231) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of S-petasin or this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Treat cancer cells with S-petasin at the desired concentration and for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., p53, Bax, Bcl-2) and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Caption: General workflow for Western blot analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.

-

Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and treat with this compound.

-

Stimulation: Stimulate the cells with LPS to induce NO production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined from a standard curve.

Conclusion

The preliminary in-vitro data on this compound and its derivatives, particularly S-petasin, are promising and suggest a potential role for these compounds in cancer therapy. The demonstrated ability to induce apoptosis and inhibit cell migration in melanoma and breast cancer cells through the modulation of the p53 and NF-κB signaling pathways warrants further investigation. Additionally, the anticipated anti-inflammatory properties of this compound, based on the established effects of similar natural compounds, present another avenue for therapeutic exploration. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals to build upon in their future work with this intriguing natural product. Further studies are essential to elucidate the precise molecular mechanisms, determine specific quantitative measures of efficacy, and evaluate the in-vivo potential of this compound.

References

- 1. S-petasin induces apoptosis and inhibits cell migration through activation of p53 pathway signaling in melanoma B16F10 cells and A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Standardized Extract of Petasites hybridus L., Containing the Active Ingredients Petasins, Acts as a Pro-Oxidant and Triggers Apoptosis through Elevating of NF-κB in a Highly Invasive Human Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nardochinoid B Inhibited the Activation of RAW264.7 Macrophages Stimulated by Lipopolysaccharide through Activating the Nrf2/HO-1 Pathway | MDPI [mdpi.com]

- 4. Production of nitric oxide, tumor necrosis factor-alpha and interleukin-6 by RAW264.7 macrophage cells treated with lactic acid bacteria isolated from kimchi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide and inflammatory cytokines in LPS-stimulated murine macrophages by resveratrol, a potent proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Petasol and its Derivatives on Epithelial Cell Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petasol and its related sesquiterpene esters, including petasin, isopetasin (B1239024), and neopetasin (B1678175), are naturally occurring compounds derived from plants of the Petasites genus. Traditionally used in herbal medicine, these compounds have garnered significant scientific interest for their anti-inflammatory and vasorelaxant properties. Recent research has focused on their potential to modulate epithelial barrier function, a critical aspect in various physiological and pathological processes, including allergic rhinitis and acute respiratory distress syndrome (ARDS). This technical guide provides an in-depth overview of the current understanding of how this compound and its derivatives affect epithelial cell permeability, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data on Epithelial Permeability

The permeability of this compound and its analogues across epithelial cell monolayers has been investigated using in vitro models, primarily with Caco-2 and Vero E6 cell lines. These studies provide quantitative metrics to assess the transport efficiency of these compounds.

Table 1: this compound Permeability Coefficients and Transport Parameters

| Compound | Cell Line | Apparent Permeability (Papp) (cm/s) | Sequestration Rate | Metabolic Degradation | Reference |

| This compound | Caco-2 | High (similar to nitazoxanide) | Minimal | Not detectable | [1][2] |

| This compound | Vero E6 | High (similar to nitazoxanide) | Minimal | Not detectable | [1][2] |

| Nitazoxanide (Control) | Caco-2 | - | - | - | [1][2] |

| Chloroquine (Control) | Caco-2 | Lower than this compound | Significant | Significant | [1][2] |

| FITC-dextran (Control) | Caco-2 | Minimal | - | - | [1][2] |

Note: Specific numerical values for Papp were not consistently provided in the search results, but the relative permeability was described.

Table 2: Cytotoxicity of this compound and Control Compounds

| Compound | Cell Line | IC50 |

| This compound | Vero E6 (7-day layers) | > 100 µM |

| This compound | Caco-2 | > 100 µM |

| Nitazoxanide | Vero E6 (7-day layers) | > 100 µM |

| Chloroquine | Vero E6 (7-day layers) | 48.7 µM |

| FITC-dextran | Vero E6 (7-day layers) | > 1 mg/mL |

| FITC-dextran | Caco-2 | > 1 mg/mL |

Experimental Protocols

The following protocols are standard methods used to assess epithelial cell permeability and are relevant to the studies on this compound and its derivatives.

Caco-2 Transwell Permeability Assay

This assay is a widely accepted in vitro model for predicting human intestinal drug absorption.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compound (e.g., this compound) and control compounds

-

96-well plates for analysis

Procedure:

-

Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 100,000 to 200,000 cells/cm².

-

Cell Culture and Differentiation: Culture the cells for 21-28 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.

-

Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values between 300-500 Ω·cm² are typically considered suitable. A Lucifer Yellow rejection assay can also be performed to confirm low paracellular permeability.

-

Transport Experiment (Apical to Basolateral): a. Wash the monolayer twice with pre-warmed HBSS. b. Add HBSS to the basolateral (receiver) compartment. c. Add the test compound solution (e.g., 10 µM this compound in HBSS) to the apical (donor) compartment. d. Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral compartment for analysis.

-

Transport Experiment (Basolateral to Apical): To assess active efflux, perform the transport experiment in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment.

-

Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).

-

A is the surface area of the Transwell membrane (cm²).

-

C₀ is the initial concentration of the compound in the donor compartment.

-

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a non-invasive method to measure the integrity of tight junction dynamics in epithelial cell cultures.

Materials:

-

Epithelial volt-ohm meter (EVOM) with "chopstick" electrodes (e.g., STX2) or an EndOhm chamber.

-

Sterile 70% isopropanol (B130326) or ethanol.

-

Sterile PBS or cell culture medium.

-

Transwell inserts with cell monolayers and a blank insert with medium only.

Procedure:

-

Electrode Sterilization: Sterilize the electrodes by immersing them in 70% isopropanol for 15 minutes and then allow them to air dry in a sterile hood.

-

Equilibration: Wash the electrodes with sterile PBS or culture medium to remove any residual alcohol.

-

Plate Preparation: Ensure the apical and basolateral compartments of the Transwell inserts contain the appropriate volumes of conductive liquid (e.g., PBS or medium).

-

Measurement: a. Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. b. Ensure the electrodes are positioned consistently in each well and do not touch the cell monolayer. c. Record the resistance reading (in Ω) once it stabilizes.

-

Blank Measurement: Measure the resistance of a blank Transwell insert containing only medium.

-

Calculation: a. Subtract the resistance of the blank insert from the resistance of the cell monolayer wells. b. Multiply the resulting value by the surface area of the Transwell membrane (in cm²) to obtain the TEER value in Ω·cm².

FITC-Dextran Permeability Assay

This assay measures the paracellular permeability of an epithelial monolayer to a fluorescently labeled, high-molecular-weight molecule.

Materials:

-

FITC-dextran (e.g., 4 kDa or 20 kDa).

-

Phenol (B47542) red-free cell culture medium.

-

Transwell inserts with confluent cell monolayers.

-

Fluorescence plate reader.

Procedure:

-

Prepare FITC-Dextran Solution: Dissolve FITC-dextran in phenol red-free medium to a final concentration of 1 mg/mL. Protect the solution from light.

-

Cell Treatment: Treat the cell monolayers with the test compound (e.g., this compound) for the desired duration.

-

Assay Initiation: a. Wash the monolayers with pre-warmed, phenol red-free medium. b. Add fresh phenol red-free medium to the basolateral compartment. c. Add the FITC-dextran solution to the apical compartment.

-

Incubation: Incubate the plates for a defined period (e.g., 20 minutes to 1 hour) at 37°C, protected from light.

-

Sample Collection: Collect samples from the basolateral compartment.

-

Fluorescence Measurement: Measure the fluorescence intensity of the collected samples using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).

-

Data Analysis: The amount of FITC-dextran that has passed through the monolayer is proportional to the paracellular permeability. Compare the fluorescence of treated samples to untreated controls.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives appear to influence epithelial cell function through multiple signaling pathways. While the direct impact of these pathways on epithelial permeability is still an area of active research, their modulation of inflammatory and oxidative stress responses is well-documented and likely contributes to the overall effect on the epithelial barrier.

Inhibition of the STAT Signaling Pathway by Petasin

The Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade involved in cellular responses to cytokines and growth factors, playing a significant role in inflammation. Petasin has been shown to inhibit the STAT signaling pathway in human nasal epithelial cells.[3] This inhibition is thought to contribute to its anti-inflammatory effects, which can indirectly preserve epithelial barrier integrity by reducing inflammatory damage.

Activation of the Nrf2 Signaling Pathway by S-Petasin

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular resistance to oxidative stress. S-Petasin has been shown to activate the Nrf2 signaling pathway in human retinal pigment epithelium cells, leading to the expression of antioxidant genes.[4][5] By mitigating oxidative damage, S-petasin can help maintain the integrity of epithelial cells.

Experimental Workflow for Assessing this compound's Effect on Epithelial Permeability

The following diagram outlines a typical experimental workflow for investigating the impact of a compound like this compound on epithelial barrier function.

Conclusion

The available evidence suggests that this compound exhibits efficient and rapid transport across epithelial barriers without causing significant cytotoxicity.[1][2] This favorable transport profile, coupled with the anti-inflammatory and antioxidant activities of its derivatives mediated through pathways like STAT and Nrf2, positions this compound and related compounds as promising candidates for further investigation in the context of diseases characterized by epithelial barrier dysfunction. Future research should focus on elucidating the precise molecular interactions of these compounds with tight junction proteins and further quantifying the permeability of isomers like isopetasin and neopetasin to provide a more complete picture of their therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of these intriguing natural products.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. FITC-Dextran Trans-Epithelial Permeability Assay [protocols.io]

- 4. stemcell.com [stemcell.com]

- 5. S-Petasin Activates the Nrf2 Signalling Pathway to Protect Retinal Cells from Damage Due to Oxidative Stress - Thailand Medical News [thailandmedical.news]

Exploring the Antibacterial Properties of Petasol: A Review of the Scientific Literature

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide aimed to provide a comprehensive overview of the antibacterial properties of a compound referred to as "Petasol." An extensive search of the scientific literature was conducted to gather data on its antibacterial activity, including quantitative metrics, experimental protocols, and mechanisms of action. However, the search revealed a significant lack of evidence to support the existence of antibacterial properties associated with "this compound" or its likely related compounds derived from the Petasites genus.

Initial searches for "this compound" did not yield any direct scientific studies. Consequently, the investigation was broadened to include the plant genus Petasites, from which the name "this compound" is likely derived, and its primary bioactive constituents, such as petasin (B38403) and isopetasin. Despite this expanded search, the available evidence does not support antibacterial efficacy. In fact, a key study evaluating the essential oils of Petasites hybridus reported no antimicrobial properties against a panel of 20 pathogenic bacterial strains[1][2][3][4][5].

The primary therapeutic applications of Petasites extracts and their active compounds, petasin and isopetasin, are well-documented for their anti-inflammatory and antispasmodic effects[6][7]. These properties have led to their use in treating conditions such as migraines and allergic rhinitis[6]. While traditional medicine has historically used Petasites hybridus for treating infections, this use is not substantiated by modern scientific research focused on its direct antibacterial action[8].

Due to the absence of scientific data demonstrating the antibacterial activity of this compound or related compounds, it is not possible to present the requested quantitative data, detailed experimental protocols for antibacterial assays, or diagrams of signaling pathways related to its antibacterial mechanism of action. The following sections will elaborate on the findings from the literature concerning the Petasites genus and its constituents.

Investigation of Petasites Genus and its Constituents

The term "this compound" is not a recognized standard chemical name in the scientific literature. It is hypothesized that it may be a proprietary name or a derivative of the plant genus Petasites. The most well-studied species in this genus is Petasites hybridus, commonly known as butterbur[8]. The primary bioactive compounds isolated from Petasites are sesquiterpene esters, namely petasin, isopetasin, and neopetasin[6][8].

Assessment of Antibacterial Activity

A comprehensive study on the essential oils from the leaves and rhizomes of Petasites hybridus evaluated their antimicrobial activity against 20 different pathogenic bacterial strains. The study concluded that the essential oils exhibited no antimicrobial properties[1][2][3][4][5]. This is a significant finding as it directly contradicts the premise of "this compound" having antibacterial effects. The research on Petasites and its compounds consistently points towards anti-inflammatory and spasmolytic activities rather than antibacterial ones[6].

Established Therapeutic Applications

The extracts of Petasites hybridus are primarily recognized for their effectiveness in the prophylactic treatment of migraines and in alleviating the symptoms of allergic rhinitis (hay fever)[6]. These therapeutic effects are attributed to the anti-inflammatory and antispasmodic properties of petasins, which are thought to inhibit the synthesis of leukotrienes and regulate calcium channels[9].

Conclusion

Based on an extensive review of the available scientific literature, there is no evidence to support the claim that "this compound" or any related compounds from the Petasites genus possess antibacterial properties. A direct investigation into the antimicrobial potential of Petasites hybridus essential oils found them to be inactive against a wide range of pathogenic bacteria[1][2][3][4][5]. Therefore, the creation of a technical guide detailing quantitative antibacterial data, experimental protocols, and signaling pathway diagrams for "this compound" is not feasible. The established therapeutic value of Petasites extracts lies in their anti-inflammatory and antispasmodic activities.

Further research would be required to investigate any potential, yet undiscovered, antibacterial properties of specific, isolated compounds from the Petasites genus, but based on current knowledge, it is not a promising area for the discovery of new antibacterial agents.

References